Methyllycaconitine citrate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

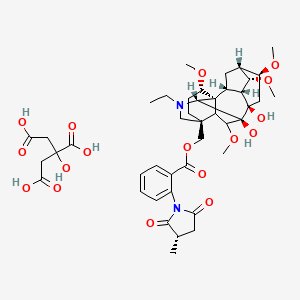

C43H58N2O17 |

|---|---|

Peso molecular |

874.9 g/mol |

Nombre IUPAC |

[(1R,2R,3R,4S,5R,6S,8R,9R,10R,13S,16S,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C37H50N2O10.C6H8O7/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t19-,21+,22+,24-,25-,27+,28-,29?,30-,33+,34-,35+,36+,37-;/m0./s1 |

Clave InChI |

INBLZNJHDLEWPS-IRPACCRLSA-N |

SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

SMILES isomérico |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]1[C@@]([C@H](C23)OC)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

SMILES canónico |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Solubilidad |

not available |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Methyllycaconitine Citrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of methyllycaconitine (B43530) (MLA) citrate (B86180), a potent and selective antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and neuroscience research.

Introduction

Methyllycaconitine (MLA) is a norditerpenoid alkaloid originally isolated from the seeds of Delphinium species (larkspurs)[1]. It has emerged as a critical pharmacological tool for studying the function of α7 nicotinic acetylcholine receptors due to its high affinity and selectivity for this receptor subtype[2][3]. Understanding the precise mechanism of action of MLA is crucial for its application in research and for the development of novel therapeutic agents targeting the cholinergic system.

Core Mechanism of Action

The primary mechanism of action of methyllycaconitine citrate is its potent and selective competitive antagonism of the α7 nicotinic acetylcholine receptor (nAChR)[2][4]. Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems[5]. The α7 nAChR is a homomeric receptor, composed of five α7 subunits, and is implicated in a variety of neurological processes, including learning, memory, and attention[2].

MLA exerts its antagonistic effect by binding to the same site as the endogenous agonist, acetylcholine (ACh), on the α7 nAChR, thereby preventing the receptor from being activated. This blockade of α7 nAChR activation inhibits the influx of cations (primarily Ca2+ and Na+) that would normally occur upon agonist binding, thus modulating downstream signaling events.

While MLA is highly selective for the α7 nAChR, it can interact with other nAChR subtypes at higher concentrations. For instance, it has been shown to be an antagonist at α3β2 and α4β2 receptor subtypes, although with lower potency[1][6]. The nature of its antagonism can also vary depending on the receptor subtype, with evidence suggesting non-competitive antagonism at α4β2 nAChRs[5].

Quantitative Pharmacological Data

The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of methyllycaconitine for various nicotinic acetylcholine receptor subtypes. This data highlights the selectivity of MLA for the α7 subtype.

| Receptor Subtype | Ligand/Assay | Value | Species | Reference |

| α7 nAChR | Ki ([125I]α-bungarotoxin binding) | 1.4 nM | Rat brain | [3] |

| α7 nAChR | Kd ([3H]MLA binding) | 1.86 nM | Rat brain | [7] |

| α7 nAChR | IC50 | 2 nM | Human | [2][4][8] |

| α4β2 nAChR | Ki | > 40 nM | - | [9] |

| α6β2 nAChR | Ki | > 40 nM | - | [9] |

| α3β2 nAChR | IC50 | ~8 x 10-8 M | Avian | [1] |

| α4β2 nAChR | IC50 | ~7 x 10-7 M | Avian | [1] |

| Muscle nAChR | Ki ([125I]α-bungarotoxin binding) | 10-5 - 10-6 M | Frog, Human | [3] |

Downstream Signaling Pathways

By blocking the α7 nAChR, methyllycaconitine can influence a multitude of downstream signaling pathways. The influx of calcium through activated α7 nAChRs is a critical event that triggers various intracellular cascades. Consequently, MLA's antagonism can lead to:

-

Inhibition of Calcium-Dependent Signaling: MLA prevents the increase in intracellular calcium concentration that is mediated by α7 nAChR activation. This can affect the activity of calcium-dependent enzymes such as calmodulin kinases and protein kinase C.

-

Modulation of Neurotransmitter Release: α7 nAChRs are often located on presynaptic terminals and their activation can facilitate the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate. MLA can inhibit this enhanced neurotransmitter release[6][10].

-

Neuroprotective Effects: In certain pathological conditions, such as excitotoxicity, excessive activation of α7 nAChRs can contribute to neuronal damage. By blocking these receptors, MLA can exert neuroprotective effects[11]. For example, it has been shown to alleviate amyloid-β peptide-induced cytotoxicity in cell models of Alzheimer's disease[11].

-

Anti-inflammatory Effects: Activation of the α7 nAChR on immune cells is a key component of the "cholinergic anti-inflammatory pathway." MLA can block this pathway, which may have implications for inflammatory and autoimmune diseases[9].

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are crucial for reproducibility and further investigation.

This protocol is a standard method to determine the binding affinity of a compound for a specific receptor.

-

Tissue Preparation: Rat brains are dissected, and the hippocampus or other brain regions rich in α7 nAChRs are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Membrane Preparation: The homogenate is centrifuged at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the cell membranes. The membrane pellet is washed and resuspended in the assay buffer.

-

Binding Reaction: A fixed concentration of a radiolabeled ligand specific for the α7 nAChR (e.g., [3H]MLA or [125I]α-bungarotoxin) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (MLA).

-

Incubation and Separation: The reaction mixture is incubated at a specific temperature for a set period to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

This technique is used to study the functional effects of a compound on ion channels expressed in a heterologous system.

-

Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

-

cRNA Injection: The oocytes are injected with cRNA encoding the desired nAChR subunits (e.g., human α7).

-

Incubation: The injected oocytes are incubated for several days to allow for the expression of the receptors on the cell surface.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording. The oocyte is continuously perfused with a recording solution.

-

Drug Application: The agonist (e.g., acetylcholine) is applied to the oocyte to elicit an inward current. To test the effect of an antagonist, the oocyte is pre-incubated with the antagonist (MLA) before co-application with the agonist.

-

Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the effect of the antagonist on the agonist-induced response. Concentration-response curves are generated to calculate the IC50 of the antagonist.

Mandatory Visualizations

Conclusion

This compound is a highly potent and selective competitive antagonist of the α7 nicotinic acetylcholine receptor. Its well-characterized mechanism of action and pharmacological profile make it an indispensable tool in neuroscience research. This guide provides a foundational understanding of MLA's core mechanisms, quantitative data for experimental design, and detailed protocols to aid researchers in their investigations of the cholinergic system and the development of novel therapeutics.

References

- 1. Methyllycaconitine - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyllycaconitine: a selective probe for neuronal alpha-bungarotoxin binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyl lycaconitine: A novel nicotinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

Methyllycaconitine Citrate: A Technical Guide to its Target Receptor Interaction

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Methyllycaconitine (MLA) citrate (B86180), a potent and selective antagonist of the α7 neuronal nicotinic acetylcholine (B1216132) receptor (nAChR). It details the quantitative aspects of its receptor binding, outlines key experimental protocols for its study, and illustrates the associated signaling pathways.

Core Target Receptor: α7 Nicotinic Acetylcholine Receptor

Methyllycaconitine citrate is a norditerpenoid alkaloid that acts as a highly selective and potent competitive antagonist at the α7 subtype of neuronal nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ligand-gated ion channels that play a crucial role in fast synaptic transmission in the central and peripheral nervous systems. The α7 nAChR is a homopentameric channel, meaning it is composed of five identical α7 subunits. A key characteristic of the α7 nAChR is its high permeability to calcium ions (Ca²⁺) upon activation.

While MLA's primary target is the α7 nAChR, it has been shown to interact with other nAChR subtypes at higher concentrations, indicating a lower affinity for these receptors. These include the α4β2, α3β4, and α6β2 subtypes. This selectivity makes MLA an invaluable pharmacological tool for isolating and studying the function of α7 nAChRs.

Quantitative Analysis of Receptor Binding

The affinity and potency of this compound at various nAChR subtypes have been quantified through numerous studies. The following tables summarize key binding affinity (Ki) and half-maximal inhibitory concentration (IC50) values.

| Receptor Subtype | Ligand/Assay Condition | Ki (nM) | Species | Reference |

| α7 nAChR | [³H]MLA binding | 1.86 ± 0.31 | Rat brain | [2] |

| α7 nAChR | Inhibition of [¹²⁵I]α-bungarotoxin binding | 1.4 | - | |

| α7 nAChR | Inhibition of [¹²⁵I]α-bungarotoxin binding | 30.6 ± 4.9 | Bovine adrenal cells | [3] |

| α3/α6β2β3 * | Inhibition of [¹²⁵I]α-conotoxin-MII binding | 33 | Rat striatum | [4][5] |

| Receptor Subtype | Agonist/Condition | IC50 | Species/Expression System | Reference |

| α7 nAChR | Acetylcholine-induced currents | 2 nM | Human (expressed) | [6] |

| α3β2 nAChR | - | ~80 nM | Avian (expressed in Xenopus oocytes) | |

| α4β2 nAChR | - | ~700 nM | Avian (expressed in Xenopus oocytes) | |

| α3β4 nAChR* | Nicotine-mediated functional activation | 0.9 - 115 µM (for various MLA analogs) | Bovine adrenal cells | [7] |

| α3 nAChR | Nicotinic responses | 0.08 µM | Chick | [8] |

| α4 nAChR | Nicotinic responses | 0.65 µM | Chick | [8] |

Key Experimental Protocols

Radioligand Binding Assay for α7 nAChR

This protocol is used to determine the binding affinity of MLA for the α7 nAChR by measuring its ability to displace a radiolabeled ligand, such as [¹²⁵I]α-bungarotoxin or [³H]MLA.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat hippocampus or cultured cells expressing the receptor) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, the radioligand (e.g., [¹²⁵I]α-bungarotoxin at a concentration near its Kd), and varying concentrations of unlabeled MLA citrate.

-

To determine non-specific binding, include wells with a high concentration of a non-radiolabeled competitor (e.g., nicotine (B1678760) or unlabeled α-bungarotoxin).

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the MLA concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the ion flow through nAChRs expressed in a heterologous system, such as Xenopus laevis oocytes, and to characterize the inhibitory effect of MLA.

Methodology:

-

Oocyte Preparation and Injection:

-

Harvest oocytes from a female Xenopus laevis frog.

-

Treat the oocytes with collagenase to remove the follicular layer.

-

Inject the oocytes with cRNA encoding the desired nAChR subunits (e.g., α7).

-

Incubate the injected oocytes for 2-7 days to allow for receptor expression.

-

-

Recording Setup:

-

Place a single oocyte in a recording chamber continuously perfused with a physiological saline solution (e.g., Ringer's solution).

-

Impale the oocyte with two microelectrodes filled with a conductive solution (e.g., 3 M KCl). One electrode measures the membrane potential (voltage electrode), and the other injects current (current electrode).

-

Use a voltage-clamp amplifier to hold the oocyte's membrane potential at a fixed value (e.g., -70 mV).

-

-

Data Acquisition:

-

Apply an agonist (e.g., acetylcholine) to the oocyte via the perfusion system to activate the nAChRs and elicit an inward current.

-

After establishing a stable baseline response to the agonist, co-apply the agonist with varying concentrations of MLA citrate.

-

Record the current responses in the absence and presence of the antagonist.

-

-

Data Analysis:

-

Measure the peak amplitude of the agonist-evoked currents.

-

Calculate the percentage of inhibition of the current response at each MLA concentration.

-

Plot the percentage of inhibition against the logarithm of the MLA concentration and fit the data to a concentration-response curve to determine the IC50 value.

-

Signaling Pathways

The binding of an agonist, such as acetylcholine, to the α7 nAChR opens the ion channel, leading to an influx of cations, primarily Na⁺ and Ca²⁺. The high permeability of the α7 nAChR to Ca²⁺ is a distinguishing feature and initiates a cascade of downstream signaling events. This compound, as a competitive antagonist, prevents this channel opening by binding to the same site as acetylcholine, thereby blocking the subsequent signaling cascade.

The influx of Ca²⁺ can lead to:

-

Direct effects: Depolarization of the cell membrane.

-

Second messenger signaling: Activation of various Ca²⁺-dependent enzymes and signaling pathways, including:

-

Protein Kinase C (PKC)

-

Calmodulin-dependent protein kinases (CaMKs)

-

Phosphatidylinositol 3-kinase (PI3K)/Akt pathway

-

-

Gene expression: Activation of transcription factors such as CREB (cAMP response element-binding protein), leading to changes in gene expression related to cell survival, plasticity, and inflammation.

By blocking the initial Ca²⁺ influx, MLA effectively inhibits all of these downstream signaling events.

References

- 1. α7 Nicotinic Acetylcholine Receptor Signaling Inhibits Inflammasome Activation by Preventing Mitochondrial DNA Release | Semantic Scholar [semanticscholar.org]

- 2. Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. An Experimental Study on 131I-CHIBA-1001: A Radioligand for α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Methyllycaconitine Citrate: A Technical Guide to its Antagonism of the α7 Nicotinic Acetylcholine Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyllycaconitine (B43530) (MLA) citrate (B86180) is a norditerpenoid alkaloid that has emerged as a potent and selective competitive antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2][3] This receptor subtype is implicated in a variety of neurological and inflammatory disorders, making MLA a critical tool for preclinical research and a potential scaffold for therapeutic development. This technical guide provides an in-depth overview of MLA's pharmacological profile, detailed experimental protocols for its characterization, and a summary of the key signaling pathways modulated by its antagonism of the α7 nAChR.

Introduction

The α7 nicotinic acetylcholine receptor (nAChR) is a ligand-gated ion channel widely expressed in the central nervous system and peripheral tissues, including immune cells.[4] It is a homopentameric receptor composed of five α7 subunits and is characterized by its high permeability to calcium ions.[5] Activation of the α7 nAChR is involved in a range of physiological processes, including cognitive function, inflammation, and neuronal survival. Consequently, the modulation of this receptor with selective antagonists like methyllycaconitine (MLA) citrate is of significant interest for studying its role in pathological conditions and for the development of novel therapeutics.

MLA, isolated from Delphinium species, exhibits high affinity and selectivity for the α7 nAChR over other nAChR subtypes.[1] Its citrate salt is the commonly used form in research due to its solubility and stability. This guide will detail the quantitative pharmacology of MLA, provide standardized protocols for its use in key experimental paradigms, and illustrate the molecular pathways affected by its antagonistic action.

Quantitative Pharmacology of Methyllycaconitine Citrate

The potency and selectivity of MLA as an α7 nAChR antagonist have been quantified across various experimental platforms. The following tables summarize key affinity (Ki) and inhibitory concentration (IC50) values.

Table 1: Binding Affinity (Ki) of Methyllycaconitine

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| α7 nAChR | [³H]MLA | Rat Brain Homogenate | 1.4 | |

| α-conotoxin-MII sensitive nAChR (presumed α3/α6β2β3)* | [¹²⁵I]α-CTx-MII | Rat Striatum | 33 | [6] |

Table 2: Inhibitory Potency (IC50) of Methyllycaconitine

| Receptor Subtype | Agonist | Experimental System | IC50 (nM) | Reference |

| Human α7 nAChR | Acetylcholine | Xenopus Oocytes | 2 | [1][2][3] |

| Rat α7 nAChR | Acetylcholine | Xenopus Oocytes | 2.3 - 26.6 µM (for MLA analogs) | [7] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of MLA's pharmacological effects. The following sections provide protocols for key in vitro and in vivo experiments.

In Vitro Assays

This assay determines the binding affinity of MLA for the α7 nAChR by measuring the displacement of a radiolabeled ligand.

Protocol:

-

Membrane Preparation: Homogenize rat hippocampus tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.[8]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, [³H]methyllycaconitine ([³H]MLA) at a fixed concentration (e.g., 1 nM), and varying concentrations of unlabeled MLA citrate.[9]

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of MLA that inhibits 50% of the specific binding of [³H]MLA (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

This technique measures the inhibitory effect of MLA on ion channel function of the α7 nAChR.

Protocol:

-

Cell Culture: Culture cells expressing the α7 nAChR (e.g., Xenopus oocytes or mammalian cell lines) under standard conditions.

-

Recording Setup: Place a cell in a recording chamber on an inverted microscope stage and perfuse with an external recording solution.

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with an internal solution.

-

Whole-Cell Configuration: Form a high-resistance seal (giga-seal) between the micropipette and the cell membrane. Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

-

Agonist Application: Apply an α7 nAChR agonist (e.g., acetylcholine or choline) to elicit an inward current.

-

Antagonist Application: Co-apply the agonist with varying concentrations of MLA citrate to measure the inhibition of the agonist-induced current.

-

Data Analysis: Plot the agonist-induced current as a function of MLA concentration to determine the IC50 value.

In Vivo Assays

This technique allows for the measurement of neurotransmitter levels in specific brain regions of freely moving animals following MLA administration.

Protocol:

-

Probe Implantation: Anesthetize the animal (e.g., rat) and stereotaxically implant a microdialysis probe into the hippocampus.[10][11]

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[12]

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., 20 minutes) to establish a stable baseline of the neurotransmitter of interest (e.g., glutamate).

-

Drug Administration: Administer MLA citrate (e.g., via intraperitoneal injection) and continue collecting dialysate samples.

-

Sample Analysis: Analyze the concentration of the neurotransmitter in the dialysate samples using high-performance liquid chromatography (HPLC) or other sensitive analytical methods.

-

Data Analysis: Express the neurotransmitter concentration in each sample as a percentage of the baseline and plot the results over time.

This behavioral assay assesses the effect of MLA on recognition memory in rodents.[13][14][15][16][17]

Protocol:

-

Habituation: Individually habituate each animal (e.g., rat) to the testing arena in the absence of objects for a set period (e.g., 5-10 minutes) on consecutive days.

-

Training (Familiarization) Phase: Place the animal in the arena with two identical objects and allow it to explore for a defined time (e.g., 5 minutes).

-

Inter-Trial Interval (ITI): Return the animal to its home cage for a specific delay period (e.g., 1 hour or 24 hours).

-

Testing Phase: Place the animal back in the arena, where one of the familiar objects has been replaced with a novel object.

-

Data Collection: Record the time the animal spends exploring each object during the testing phase.

-

Data Analysis: Calculate a discrimination index (e.g., (time exploring novel object - time exploring familiar object) / (total exploration time)). A positive index indicates successful recognition memory. Compare the discrimination indices between MLA-treated and vehicle-treated groups.

Signaling Pathways and Experimental Workflows

Antagonism of the α7 nAChR by MLA can modulate several downstream signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow.

α7 nAChR-Mediated Signaling Pathways

Activation of the α7 nAChR leads to the influx of calcium, which in turn triggers multiple intracellular signaling pathways, including the JAK2-STAT3 and PI3K-Akt pathways.[4][5][18][19][20] MLA, by blocking the initial receptor activation, inhibits these downstream effects.

Caption: α7 nAChR signaling pathways modulated by MLA.

Experimental Workflow for In Vitro Characterization

The following diagram outlines a typical workflow for characterizing a novel compound, such as an MLA analog, for its antagonist activity at the α7 nAChR.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of α7-nAchR-mediated anti-inflammatory effects - Indian Journal of Physiology and Pharmacology [ijpp.com]

- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo microdialysis sampling of cytokines from rat hippocampus: comparison of cannula implantation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mmpc.org [mmpc.org]

- 18. Gx-50 Inhibits Neuroinflammation via α7 nAChR Activation of the JAK2/STAT3 and PI3K/AKT Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Activation of alpha-7 nicotinic acetylcholine receptor by tropisetron mitigates 3-nitropropionic acid-induced Huntington's disease in rats: Role of PI3K/Akt and JAK2/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of Methyllycaconitine Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyllycaconitine (MLA) citrate (B86180) is a potent and selective competitive antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel widely expressed in the central nervous system and implicated in a variety of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the pharmacological properties of MLA, compiling quantitative data on its binding affinities and physiological effects. Detailed methodologies for key experimental procedures are presented to facilitate the study of this important pharmacological tool. Furthermore, this guide illustrates the signaling pathways modulated by MLA's interaction with the α7 nAChR and outlines experimental workflows using Graphviz diagrams.

Introduction

Methyllycaconitine is a norditerpenoid alkaloid originally isolated from Delphinium (larkspur) species.[1][2] Its citrate salt is the most commonly used form in research due to its commercial availability and solubility.[1] MLA has garnered significant interest in the scientific community for its high affinity and selectivity for the α7 subtype of neuronal nAChRs.[3][4][5] This property makes it an invaluable molecular probe for elucidating the physiological and pathological roles of α7 nAChRs. These receptors are implicated in cognitive processes, inflammation, and neuroprotection, making them a promising target for drug development in conditions such as Alzheimer's disease, schizophrenia, and certain types of cancer.[6][7]

Mechanism of Action

MLA acts as a competitive antagonist at the orthosteric binding site of the α7 nAChR.[3] By competing with the endogenous agonist acetylcholine (ACh), MLA prevents the conformational change required for channel opening and subsequent cation influx, primarily calcium (Ca²⁺).[3] While highly selective for the α7 subtype, at higher concentrations, MLA can also interact with other nAChR subtypes, including α4β2 and α6β2.[4][5][8]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for Methyllycaconitine citrate across various experimental paradigms.

Table 1: Binding Affinities of Methyllycaconitine (MLA)

| Radioligand | Preparation | Receptor Subtype | Kᵢ (nM) | Reference |

| [³H]Methyllycaconitine | Rat brain membranes | α7 | 1.86 ± 0.31 (Kd) | [2] |

| ¹²⁵I-α-bungarotoxin | Rat brain | α7 | ~1 | [1] |

| ¹²⁵I-α-bungarotoxin | Human K28 cell line | α7 | ~10 | [1] |

| ¹²⁵I-α-conotoxin-MII | Rat striatum | α3/α6β2β3* | 33 | [9] |

| [³H]Nicotine | Rat brain | - | ~4000 | [1] |

| [³H]propionyl-α-bungarotoxin | House-fly heads | - | ~0.25 | [1] |

Table 2: Inhibitory Concentrations (IC₅₀) of Methyllycaconitine (MLA)

| Preparation | Receptor Subtype | Agonist | IC₅₀ | Reference |

| Avian DNA expressed in Xenopus oocytes | α3β2 | - | ~80 nM | [1] |

| Avian DNA expressed in Xenopus oocytes | α4β2 | - | ~700 nM | [1] |

| Human α7 nAChRs expressed in Xenopus oocytes | α7 | Acetylcholine (1 nM) | 2 nM | [3][10] |

Table 3: In Vivo Effects and Toxicity of Methyllycaconitine (MLA)

| Species | Endpoint | Value | Reference |

| Cattle | LD₅₀ | ~2 mg/kg | [1] |

| Rat | LD₅₀ | ~5 mg/kg | [1] |

| Sheep | LD₅₀ | ~10 mg/kg | [1] |

| Mouse | LD₅₀ | 3.3 - 4.2 mg/kg | [11] |

| Mouse | Cognitive Deficit (T-maze) | ID₅₀ = 0.09 mg/kg | [7] |

| Rat | Reduction in nicotine (B1678760) self-administration | ~4-8 mg/kg (i.p.) | [1] |

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to characterize the pharmacological properties of this compound.

Radioligand Binding Assay with [³H]Methyllycaconitine

This protocol is adapted from studies characterizing [³H]MLA binding to rat brain membranes.[2][12]

Objective: To determine the affinity (Kd) and density (Bmax) of MLA binding sites, or to measure the affinity (Ki) of other compounds for the α7 nAChR.

Materials:

-

[³H]Methyllycaconitine (specific activity ~20-30 Ci/mmol)

-

Rat brain tissue (hippocampus or whole brain)

-

Binding buffer: 50 mM Tris-HCl, pH 7.4

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Non-specific binding control: 1 µM unlabeled MLA or 1 µM α-bungarotoxin

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold binding buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspension in fresh binding buffer and repeat the centrifugation.

-

Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

50 µL of binding buffer (for total binding) or non-specific binding control.

-

50 µL of competing unlabeled ligand (for competition assays) or buffer.

-

50 µL of [³H]MLA at various concentrations (for saturation assays) or a fixed concentration near the Kd (for competition assays).

-

100 µL of membrane preparation (typically 50-100 µg of protein).

-

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in 0.5% polyethylenimine.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

For saturation assays, plot specific binding against the concentration of [³H]MLA and fit the data to a one-site binding model to determine Kd and Bmax.

-

For competition assays, plot the percentage of specific binding against the log concentration of the competing ligand and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]MLA used.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is a generalized procedure based on methods used to study nAChRs expressed in Xenopus oocytes.[13][14][15][16][17]

Objective: To characterize the antagonistic effects of MLA on nAChR function by measuring agonist-evoked ion currents.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the desired nAChR subunits (e.g., human α7)

-

Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)

-

Agonist solution (e.g., acetylcholine in recording solution)

-

MLA solutions at various concentrations in recording solution

-

Two-electrode voltage clamp amplifier and data acquisition system

-

Glass microelectrodes (filled with 3 M KCl)

Procedure:

-

Oocyte Preparation and Injection:

-

Surgically remove oocytes from a female Xenopus laevis.

-

Treat with collagenase to defolliculate the oocytes.

-

Inject oocytes with cRNA encoding the nAChR subunits of interest.

-

Incubate the injected oocytes for 2-7 days at 16-18°C to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

-

Clamp the membrane potential at a holding potential of -60 to -80 mV.

-

Apply the agonist solution to elicit an inward current.

-

To test the effect of MLA, pre-apply MLA for a set period (e.g., 1-2 minutes) before co-applying it with the agonist.

-

-

Data Analysis:

-

Measure the peak amplitude of the agonist-evoked current in the absence and presence of different concentrations of MLA.

-

Construct a concentration-response curve for MLA's inhibition of the agonist response.

-

Fit the data to a sigmoidal dose-response model to determine the IC₅₀ value.

-

To determine the mechanism of antagonism (competitive vs. non-competitive), perform a Schild analysis by measuring agonist dose-response curves in the presence of increasing concentrations of MLA.

-

T-Maze Continuous Alternation Task for Cognitive Assessment

This protocol is based on methods used to assess MLA-induced cognitive deficits in mice.[7][18][19]

Objective: To evaluate the effect of MLA on spatial working memory.

Materials:

-

T-maze apparatus

-

Experimental animals (e.g., male Swiss mice)

-

This compound solution for injection (e.g., intraperitoneal)

-

Vehicle control (e.g., saline)

Procedure:

-

Apparatus and Habituation:

-

The T-maze consists of a start arm and two goal arms (left and right).

-

Allow mice to habituate to the testing room for at least 1 hour before the experiment.

-

-

Drug Administration:

-

Administer MLA or vehicle to the mice at a predetermined time before testing (e.g., 30 minutes).

-

-

Testing:

-

Place a mouse at the start of the stem of the T-maze and allow it to choose one of the goal arms.

-

Once the mouse enters a goal arm with all four paws, record the choice.

-

Return the mouse to the starting position for the next trial.

-

A spontaneous alternation is recorded if the mouse chooses the arm opposite to the one chosen in the preceding trial.

-

Continue for a set number of trials (e.g., 14).

-

-

Data Analysis:

-

Calculate the percentage of spontaneous alternations for each mouse: (Number of alternations / (Total number of trials - 1)) x 100.

-

Compare the percentage of alternation between the MLA-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in the percentage of alternation in the MLA group indicates a cognitive deficit.

-

Signaling Pathways Modulated by Methyllycaconitine

As an antagonist of the α7 nAChR, MLA blocks the initiation of downstream signaling cascades that are normally triggered by the binding of acetylcholine. The primary event following α7 nAChR activation is a rapid influx of Ca²⁺. This increase in intracellular Ca²⁺ can then trigger a multitude of signaling pathways.

Calcium-Dependent Signaling

Activation of α7 nAChRs leads to Ca²⁺ influx, which can directly modulate neuronal excitability and neurotransmitter release.[20] Furthermore, this initial Ca²⁺ signal can be amplified by calcium-induced calcium release (CICR) from the endoplasmic reticulum via ryanodine (B192298) receptors (RyRs).[14] α7 nAChRs can also couple to G-proteins, leading to the activation of phospholipase C (PLC) and the generation of inositol (B14025) trisphosphate (IP₃), which triggers Ca²⁺ release from the endoplasmic reticulum via IP₃ receptors.[14] MLA blocks all of these downstream calcium-dependent events by preventing the initial channel opening.

Downstream Kinase Cascades and Transcription Factors

The elevation in intracellular Ca²⁺ initiated by α7 nAChR activation can activate several kinase cascades that ultimately lead to changes in gene expression and cellular function. Key pathways include:

-

Ca²⁺/Calmodulin-Dependent Protein Kinase (CaMK): Increased intracellular Ca²⁺ can activate CaMKII, which plays a critical role in synaptic plasticity.

-

Protein Kinase A (PKA) and Extracellular Signal-Regulated Kinase (ERK): α7 nAChR activation has been shown to increase cAMP levels, leading to the activation of PKA.[21] PKA can then, in a calcium-dependent manner, activate the ERK1/2 pathway.[21]

-

CREB (cAMP response element-binding protein): Activated ERK can translocate to the nucleus and phosphorylate the transcription factor CREB, leading to the expression of genes involved in neuronal survival and plasticity.[22][23][24]

-

Janus Kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3): The α7 nAChR can also activate the JAK2-STAT3 pathway, which is involved in anti-inflammatory and anti-apoptotic signaling.[4][11][20]

By blocking the initial Ca²⁺ influx, MLA effectively inhibits the activation of these downstream signaling pathways.

Visualizations

Signaling Pathways

Caption: Signaling pathways downstream of α7 nAChR activation, inhibited by MLA.

Experimental Workflows

Caption: Workflow diagrams for key experimental protocols.

Conclusion

This compound is a powerful and selective antagonist of the α7 nicotinic acetylcholine receptor. Its well-characterized pharmacological profile, coupled with its utility in a range of in vitro and in vivo experimental models, makes it an indispensable tool for research into the function of α7 nAChRs in health and disease. This guide provides a comprehensive resource for scientists and researchers, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the complex signaling networks modulated by this important compound. A thorough understanding of the pharmacological properties of MLA is crucial for the continued exploration of the therapeutic potential of targeting the α7 nAChR.

References

- 1. Calcium signalling mediated through α7 and non-α7 nAChR stimulation is differentially regulated in bovine chromaffin cells to induce catecholamine release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Alpha 7 nicotinic receptors attenuate neurite development through calcium activation of calpain at the growth cone | PLOS One [journals.plos.org]

- 7. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]

- 8. Activation of α7 nicotinic acetylcholine receptor by nicotine selectively up-regulates cyclooxygenase-2 and prostaglandin E2 in rat microglial cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rodent behavioural test - Cognition - T-Maze Continuous Alternation Task (T-CAT) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 10. researchgate.net [researchgate.net]

- 11. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transcriptional Repression of the α7 Nicotinic Acetylcholine Receptor Subunit Gene (CHRNA7) by Activating Protein-2α (AP-2α) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism of calcium potentiation of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ionotropic and Metabotropic Mechanisms of Allosteric Modulation of α7 Nicotinic Receptor Intracellular Calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 15. α7 Neuronal Nicotinic Acetylcholine Receptors Are Negatively Regulated by Tyrosine Phosphorylation and Src-Family Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. T-maze alternation in the rodent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]

- 21. Activation of α7 nicotinic acetylcholine receptors increases intracellular cAMP levels via activation of AC1 in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Muscarinic receptor antagonists activate ERK-CREB signaling to augment neurite outgrowth of adult sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Involvement of ERK and CREB signaling pathways in the protective effect of PACAP in monosodium glutamate-induced retinal lesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

The Origin and Synthesis of Methyllycaconitine Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyllycaconitine (MLA), a norditerpenoid alkaloid of significant interest in neuropharmacology, is a potent and selective antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). This technical guide provides a comprehensive overview of the origin, physico-chemical properties, and synthetic methodologies related to Methyllycaconitine and its commonly used citrate (B86180) salt. Detailed experimental protocols for its extraction from natural sources and for the semi-synthesis of MLA and its analogs are presented. Furthermore, this document includes visualizations of its biosynthetic pathway, extraction workflow, and synthetic routes to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction

Methyllycaconitine (MLA) is a naturally occurring C19 norditerpenoid alkaloid found predominantly in plant species of the Delphinium (larkspur) and Aconitum genera.[1][2] Its notoriety stems from its high toxicity to animals, being a principal toxin responsible for livestock poisoning in North American mountain ranges.[3] However, its potent and selective antagonism of the α7 nicotinic acetylcholine receptor (nAChR) has made it an invaluable molecular probe in neuroscience research and a lead compound for the development of therapeutics for neurological disorders such as spastic paralysis.[3][4] This guide delves into the botanical origins of MLA, its biosynthetic precursors, and the chemical strategies employed for its synthesis.

Origin and Isolation

MLA was first isolated from Delphinium brownii and later from the seeds of Delphinium elatum.[3] A more contemporary and commonly cited source for its extraction is the garden larkspur, Consolida ambigua (also known as Delphinium ajacis).[3] The alkaloid is typically extracted from the seeds of these plants, where it is present in significant quantities.[3][5]

Extraction and Purification Workflow

The general procedure for isolating MLA from its natural sources involves solvent extraction, followed by acid-base partitioning and chromatographic purification. A typical workflow is illustrated in the diagram below.

Physico-Chemical Properties

Methyllycaconitine is a complex molecule with a highly oxygenated hexacyclic system.[1] The citrate salt is the most common commercially available form due to its improved solubility in water compared to the free base.[3][5]

| Property | Value | Reference(s) |

| Molecular Formula | C₃₇H₅₀N₂O₁₀ (Free Base) | [3] |

| Molar Mass | 682.811 g/mol (Free Base) | [3] |

| Appearance | White solid (Citrate salt) | [5] |

| Melting Point | 128 °C (amorphous free base); 201 °C (hydriodide salt); 195 °C (perchlorate salt) | [3] |

| Solubility (Free Base) | Soluble in chloroform, poorly soluble in water. | [3] |

| Solubility (Citrate) | H₂O: 42 mg/mL | [5] |

| Optical Rotation [α]D | +49° in alcohol (Free Base) | [3] |

| pKa | Not definitively recorded, but considered a weak base. | [3] |

Biosynthesis

While the complete biosynthetic pathway of Methyllycaconitine has not been fully elucidated, it is understood to belong to the norditerpenoid alkaloid family.[3] These compounds are believed to be derived from the diterpenoid precursor geranylgeranyl pyrophosphate (GGPP). The lycoctonine-type alkaloids, to which MLA belongs, are thought to arise from a series of complex cyclizations and rearrangements of a tetracyclic diterpene intermediate, followed by the incorporation of a nitrogen atom, typically from an amino acid. The biosynthesis of related lycodine-type alkaloids originates from L-lysine.[6]

Chemical Synthesis

As of early 2025, a total synthesis of Methyllycaconitine has not been reported in the scientific literature.[3] The significant structural complexity of the molecule presents a formidable challenge to synthetic chemists. However, a semi-synthesis of MLA from its parent amino-alcohol, lycoctonine, has been achieved. Lycoctonine can be obtained by the alkaline hydrolysis of naturally sourced MLA.[3]

Semi-synthesis of Methyllycaconitine from Lycoctonine

The semi-synthesis involves the esterification of lycoctonine with the appropriate side chain. A general workflow for this process is outlined below.

Synthesis of Methyllycaconitine Analogs

The synthesis of simplified analogs of MLA has been a more common approach to investigate its structure-activity relationships.[1][4] These syntheses often focus on creating bicyclic or tricyclic core structures that mimic portions of the MLA molecule, followed by the attachment of various side chains.

This protocol is adapted from the synthesis of MLA analogues and describes the formation of a key bicyclic intermediate.[4]

-

Reaction Setup: A solution of ethyl cyclohexanone-2-carboxylate (1.0 eq), formaldehyde (B43269) (2.2 eq, 38% aq v/v), and methylamine (B109427) (1.1 eq, 33% in EtOH) in ethanol (B145695) is prepared in a round-bottom flask under a nitrogen atmosphere.

-

Reaction Conditions: The reaction mixture is stirred at 40 °C for 48 hours.

-

Work-up: The solution is concentrated under vacuum.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., 12.5% EtOAc in petroleum ether) to yield the desired ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate.[4]

This protocol describes the esterification of a reduced bicyclic core with a synthetic side chain.[1]

-

Reaction Setup: The synthesized side-chain acid (1.0 eq) is stirred with N,N'-dicyclohexylcarbodiimide (DCC, 1.0 eq) and 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq) in anhydrous acetonitrile (B52724) under a nitrogen atmosphere at 40 °C for 20 minutes.

-

Addition of Alcohol: The reduced AE-bicyclic amino alcohol (dissolved in anhydrous acetonitrile) is added to the reaction mixture.

-

Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete (typically after 24 hours), the mixture is worked up and the crude product is purified by column chromatography to yield the final MLA analog.[1]

Preparation of Methyllycaconitine Citrate

This compound is typically prepared by dissolving the free base of MLA in a suitable solvent and adding a stoichiometric amount of citric acid dissolved in the same or a miscible solvent. The salt then precipitates out of the solution or is obtained by removal of the solvent. The precise conditions can vary, but the general principle is a standard acid-base reaction to form the salt.

Conclusion

Methyllycaconitine remains a pivotal tool in pharmacological research due to its specific interaction with α7 nAChRs. While its complex structure has so far precluded a total chemical synthesis, its extraction from natural sources and the semi-synthesis from lycoctonine provide avenues for its study. The synthesis of simplified analogues continues to be a valuable strategy for elucidating the pharmacophore of this intricate natural product. This guide provides a foundational understanding of the origin and synthesis of this compound, intended to support the ongoing research and development efforts in the scientific community.

References

- 1. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methyllycaconitine - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. From Delphinium brownii seeds, ≥96% (HPLC), α7 nicotinic acetylcholine receptor (α7 nAChR) antagonist | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

Investigating Cholinergic Signaling with Methyllycaconitine Citrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyllycaconitine (MLA) citrate (B86180), a potent and selective antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). It is designed to assist researchers, scientists, and drug development professionals in utilizing MLA as a tool to investigate cholinergic signaling pathways. This document details its mechanism of action, presents quantitative data on its binding affinity and potency, outlines key experimental protocols, and illustrates the signaling pathways and experimental workflows involved.

Introduction to Cholinergic Signaling and Methyllycaconitine (MLA) Citrate

Cholinergic signaling, mediated by the neurotransmitter acetylcholine (ACh), plays a pivotal role in a vast array of physiological processes in both the central and peripheral nervous systems. These processes include learning, memory, attention, and inflammation. Nicotinic acetylcholine receptors (nAChRs) are a major class of receptors that mediate fast synaptic transmission upon binding ACh.[1] Among the various nAChR subtypes, the homopentameric α7 receptor is of significant interest due to its high calcium permeability and its involvement in cognitive function and inflammatory processes.[2]

Methyllycaconitine (MLA) is a norditerpenoid alkaloid isolated from the seeds of Delphinium species.[3] It has emerged as a critical pharmacological tool due to its high affinity and selectivity as a competitive antagonist for the α7 nAChR.[3][4] This selectivity allows for the specific interrogation of α7 nAChR function in complex biological systems.

Pharmacology of Methyllycaconitine Citrate

MLA citrate acts as a competitive antagonist at the α7 nAChR, meaning it binds to the same site as acetylcholine but does not activate the receptor, thereby blocking its function.[4] Its high potency and selectivity make it an invaluable tool for distinguishing the roles of α7 nAChRs from other nAChR subtypes.

Data Presentation

The following tables summarize the quantitative data regarding the binding affinity and antagonist potency of MLA at various nAChR subtypes.

Table 1: Binding Affinity (Ki) of this compound for nAChR Subtypes

| nAChR Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference(s) |

| α7 | [¹²⁵I]α-Bungarotoxin | Rat Brain | 1.4 | [4] |

| α7 | [¹²⁵I]α-Bungarotoxin | Human K28 Cells | ~10 | [2] |

| α4β2 | [³H]Nicotine | Rat Striatal Membranes | 4000 | [1] |

| α3β4 | Not Specified | Not Specified | > 40 | [4] |

| α6β2 | Not Specified | Not Specified | > 40 | [4] |

| Muscle-type | [¹²⁵I]α-Bungarotoxin | Human Muscle | ~8000 | [2] |

Table 2: Antagonist Potency (IC₅₀) of this compound at nAChR Subtypes

| nAChR Subtype | Agonist | Preparation | IC₅₀ (nM) | Reference(s) |

| α7 | Acetylcholine | Xenopus Oocytes | Not Determined | [2] |

| α3β2 | Acetylcholine | Avian DNA in Xenopus Oocytes | ~80 | [2] |

| α4β2 | Acetylcholine | Avian DNA in Xenopus Oocytes | ~700 | [2] |

Table 3: Effects of Methyllycaconitine on Downstream Signaling Pathways

While direct quantitative data on the effects of MLA on the phosphorylation of specific downstream signaling proteins is limited in single comprehensive studies, the blockade of α7 nAChR is known to inhibit the following pathways. The methodologies to quantify these effects are well-established.

| Downstream Target | Expected Effect of MLA | Method of Quantification |

| pSTAT3 (phosphorylated Signal Transducer and Activator of Transcription 3) | Inhibition of agonist-induced phosphorylation | Western Blot, ELISA |

| pAkt (phosphorylated Protein Kinase B) | Inhibition of agonist-induced phosphorylation | Western Blot, ELISA |

| NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Activation | Inhibition of agonist-induced nuclear translocation | High-Content Screening, Reporter Assays, Western Blot of nuclear fractions |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of cholinergic signaling using MLA.

Radioligand Binding Assay for α7 nAChR

This protocol is used to determine the binding affinity of MLA for the α7 nAChR using a radiolabeled ligand such as [¹²⁵I]α-Bungarotoxin.

Materials:

-

Rat brain tissue (hippocampus or cortex) or cells expressing α7 nAChRs

-

[¹²⁵I]α-Bungarotoxin

-

This compound

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA

-

Wash Buffer: Ice-cold Binding Buffer

-

Unlabeled nicotine (B1678760) or α-bungarotoxin (for non-specific binding)

-

Glass fiber filters (Whatman GF/C)

-

Scintillation vials and cocktail

-

Gamma counter

Procedure:

-

Membrane Preparation:

-

Homogenize tissue in ice-cold binding buffer.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in fresh binding buffer and centrifuging again.

-

Resuspend the final pellet in binding buffer to a protein concentration of 0.5-1.0 mg/mL.

-

-

Binding Assay:

-

In triplicate, add the following to microcentrifuge tubes:

-

Total Binding: Membrane preparation, [¹²⁵I]α-Bungarotoxin (e.g., 1 nM), and binding buffer.

-

Non-specific Binding: Same as total binding, but with an excess of unlabeled nicotine (e.g., 100 µM) or α-bungarotoxin (e.g., 1 µM).

-

Competition Binding: Membrane preparation, [¹²⁵I]α-Bungarotoxin, and varying concentrations of MLA.

-

-

Incubate at room temperature for 2 hours.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each tube through glass fiber filters pre-soaked in 0.5% polyethylenimine.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials and measure radioactivity using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For competition experiments, plot the percentage of specific binding against the log concentration of MLA to determine the IC₅₀, which can then be used to calculate the Ki.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol measures the antagonist effect of MLA on α7 nAChRs expressed in Xenopus oocytes.

Materials:

-

Xenopus laevis oocytes

-

cRNA for human α7 nAChR subunit

-

ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)

-

Acetylcholine (agonist)

-

This compound

-

Two-electrode voltage clamp setup

Procedure:

-

Oocyte Preparation and Injection:

-

Harvest oocytes from a female Xenopus laevis.

-

Treat with collagenase to defolliculate.

-

Inject each oocyte with ~50 nL of α7 nAChR cRNA.

-

Incubate oocytes for 2-5 days at 18°C in ND96 medium supplemented with antibiotics.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with ND96 solution.

-

Impale the oocyte with two microelectrodes (voltage and current) filled with 3 M KCl.

-

Clamp the membrane potential at -70 mV.

-

Apply a control pulse of acetylcholine (e.g., 100 µM) to elicit a baseline current.

-

Pre-incubate the oocyte with varying concentrations of MLA for 2-5 minutes.

-

Co-apply acetylcholine and MLA and record the inhibited current.

-

-

Data Analysis:

-

Measure the peak amplitude of the current in the presence and absence of MLA.

-

Plot the percentage of inhibition against the log concentration of MLA to determine the IC₅₀ value.

-

Western Blot Analysis of Downstream Signaling

This protocol describes the quantification of changes in the phosphorylation of STAT3 as an example of a downstream signaling molecule affected by α7 nAChR blockade.

Materials:

-

Cell line expressing α7 nAChRs (e.g., SH-SY5Y, PC12)

-

Agonist for α7 nAChR (e.g., Choline)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-pSTAT3, anti-total STAT3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere.

-

Pre-treat cells with MLA at desired concentrations for a specified time (e.g., 30 minutes).

-

Stimulate cells with an α7 nAChR agonist for a short period (e.g., 5-15 minutes).

-

Include untreated and agonist-only controls.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in lysis buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

Western Blotting:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibody (e.g., anti-pSTAT3) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the pSTAT3 signal to the total STAT3 or a loading control (e.g., β-actin).

-

Compare the normalized pSTAT3 levels across different treatment groups.

-

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways involving the α7 nAChR and a typical experimental workflow for characterizing an antagonist like MLA.

Caption: α7 nAChR signaling pathway and the inhibitory action of MLA.

Caption: Experimental workflow for investigating an nAChR antagonist.

Conclusion

This compound is an indispensable tool for the specific investigation of α7 nAChR-mediated cholinergic signaling. Its high potency and selectivity, combined with the robust experimental protocols outlined in this guide, provide researchers with a powerful approach to elucidate the complex roles of this receptor subtype in health and disease. The quantitative data and visual aids presented herein are intended to facilitate the design and execution of experiments aimed at advancing our understanding of cholinergic pharmacology and developing novel therapeutics targeting the α7 nAChR.

References

- 1. Methyl lycaconitine: A novel nicotinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methyllycaconitine - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Covalent Trapping of Methyllycaconitine at the α4-α4 Interface of the α4β2 Nicotinic Acetylcholine Receptor: ANTAGONIST BINDING SITE AND MODE OF RECEPTOR INHIBITION REVEALED - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Methyllycaconitine Citrate in Alzheimer's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by progressive neurodegeneration and cognitive decline. A key pathological hallmark of AD is the accumulation of amyloid-beta (Aβ) peptides, which are known to interact with various neuronal receptors, contributing to synaptic dysfunction and cell death. Among these, the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR) has emerged as a critical player in the pathophysiology of AD. Methyllycaconitine (MLA) citrate (B86180), a potent and selective antagonist of the α7-nAChR, has become an invaluable pharmacological tool for elucidating the complex role of this receptor in AD. This technical guide provides an in-depth overview of the application of MLA in AD research, focusing on experimental protocols, quantitative data, and the core signaling pathways involved.

Introduction: The α7 Nicotinic Acetylcholine Receptor in Alzheimer's Disease

The α7-nAChR is a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions crucial for learning and memory, such as the hippocampus and cortex.[1] Its role in AD is multifaceted and complex. On one hand, activation of α7-nAChR can be neuroprotective. On the other hand, Aβ peptides can bind to α7-nAChRs with high affinity, and this interaction is implicated in Aβ-mediated neurotoxicity.[1] This dual role makes the α7-nAChR a compelling target for therapeutic intervention and a critical subject of investigation. Methyllycaconitine, by selectively blocking this receptor, allows researchers to dissect its contribution to AD pathology.

Methyllycaconitine (MLA) Citrate: A Profile

MLA is a norditerpenoid alkaloid that acts as a potent and selective competitive antagonist of the α7-nAChR. Its high specificity makes it an excellent tool for isolating the functions of this particular receptor subtype in complex biological systems.

Pharmacological Data

| Parameter | Value | Species/System | Reference |

| Ki | 1.4 nM | Neuronal nicotinic receptors | [2] |

| IC₅₀ | 2 nM | Human α7-nAChR | [3] |

In Vivo Models: Inducing Cognitive Deficits with MLA

A primary application of MLA in AD research is the development of animal models with cognitive deficits. By antagonizing the α7-nAChR, MLA can mimic certain cognitive impairments observed in AD, providing a platform to test potential therapeutic agents.[4]

Experimental Protocol: MLA-Induced Cognitive Deficit in Mice using the T-Maze Continuous Alternation Task

This protocol describes a method for inducing and assessing cognitive deficits in mice, a common approach for screening compounds with potential cognitive-enhancing properties.[5]

Materials:

-

Methyllycaconitine (MLA) citrate

-

Saline solution (vehicle)

-

Male/Female mice (strain, age, and weight should be consistent within an experiment)

-

T-maze apparatus

-

Animal handling and injection equipment

Procedure:

-

Animal Acclimation: Acclimate mice to the housing facility and handling for at least one week prior to the experiment.

-

MLA Administration:

-

Prepare a stock solution of MLA citrate in saline.

-

Administer MLA or vehicle (saline) to the mice via intraperitoneal (i.p.) injection. The timing of administration relative to the behavioral test is critical and should be optimized based on the specific experimental design (typically 30-60 minutes before the test).

-

-

T-Maze Continuous Alternation Task (T-CAT):

-

Place the mouse at the base of the T-maze.

-

Allow the mouse to freely explore the maze for a set period (e.g., 8 minutes).

-

Record the sequence of arm entries. An alternation is defined as entry into a different arm on consecutive choices (e.g., left, right, left).

-

The percentage of alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) * 100.

-

-

Data Analysis: Compare the percentage of alternation between the MLA-treated group and the vehicle-treated group. A significant reduction in alternation in the MLA group indicates a cognitive deficit.

Expected Outcome:

MLA administration is expected to induce a dose-dependent decrease in spontaneous alternation in the T-maze, indicating a deficit in spatial working memory. This model can then be used to evaluate the efficacy of potential AD therapeutics by assessing their ability to reverse the MLA-induced cognitive impairment.[5]

In Vitro Models: Investigating Aβ-Induced Cytotoxicity

MLA is also extensively used in in vitro models to explore the mechanisms by which Aβ exerts its neurotoxic effects through the α7-nAChR. The human neuroblastoma SH-SY5Y cell line is a commonly used model for these studies.[1]

Experimental Protocol: Aβ-Induced Cytotoxicity in SH-SY5Y Cells and the Protective Effect of MLA

This protocol outlines a method to assess Aβ-induced cell death and the potential neuroprotective effects of MLA.

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

Cell culture medium (e.g., DMEM/F12) with supplements (FBS, penicillin/streptomycin)

-

Amyloid-beta peptide (e.g., Aβ₂₅₋₃₅ or Aβ₁₋₄₂)

-

Methyllycaconitine (MLA) citrate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture: Culture SH-SY5Y cells in appropriate medium and conditions (37°C, 5% CO₂).

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Aβ Preparation: Prepare oligomeric Aβ by dissolving the peptide and aging it according to established protocols.[1]

-

Treatment:

-

Pre-treat the cells with MLA at various concentrations (e.g., 5 µM, 10 µM) for a specified duration (e.g., 1-2 hours).

-

Following MLA pre-treatment, add the prepared Aβ oligomers to the wells.

-

Include control groups: untreated cells, cells treated with MLA alone, and cells treated with Aβ alone.

-

Incubate for 24-48 hours.

-

-

MTT Assay for Cell Viability:

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. Compare the viability of cells treated with Aβ alone to those pre-treated with MLA.

Expected Outcome:

Aβ treatment is expected to significantly reduce cell viability. Pre-treatment with MLA is hypothesized to attenuate the Aβ-induced cytotoxicity, suggesting that the toxic effects of Aβ are at least partially mediated by the α7-nAChR.[1][6]

Signaling Pathways Implicated in MLA and Aβ Interaction

The interaction between Aβ, the α7-nAChR, and MLA converges on several key intracellular signaling pathways that are dysregulated in Alzheimer's disease.

The mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. In the context of AD, Aβ has been shown to induce autophagy through the mTOR pathway. MLA has been demonstrated to counteract this effect.[1]

Experimental Findings:

In SH-SY5Y cells, Aβ₂₅₋₃₅ treatment leads to a decrease in the phosphorylation of p70S6K, a downstream target of mTORC1, indicating mTOR pathway inhibition and subsequent autophagy induction. Pre-treatment with MLA attenuates this Aβ-induced dephosphorylation of p70S6K, suggesting that MLA can prevent the Aβ-mediated dysregulation of the mTOR pathway.[1]

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical pro-survival signaling cascade that is often dysregulated in neurodegenerative diseases. Activation of α7-nAChR is known to stimulate this pathway, promoting neuronal survival. Aβ is thought to impair PI3K/Akt signaling, contributing to apoptosis.

The NF-κB Signaling Pathway and Neuroinflammation

Neuroinflammation is a key component of AD pathology, and the transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. The α7-nAChR is known to modulate neuroinflammation, and its antagonism by MLA can have anti-inflammatory effects by reducing the release of pro-inflammatory cytokines like TNF-α.[7]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies using MLA in the context of Alzheimer's disease research.

Table 1: In Vitro Efficacy of MLA

| Cell Line | Aβ Species | Aβ Concentration | MLA Concentration | Effect | Reference |

| SH-SY5Y | Aβ₂₅₋₃₅ | 10 µM | 5 µM | Inhibition of Aβ-induced cytotoxicity | [6] |

| SH-SY5Y | Aβ₂₅₋₃₅ | 10 µM | 10 µM | Inhibition of Aβ-induced cytotoxicity | [6] |

| SH-SY5Y | Aβ₂₅₋₃₅ | 10 µM | 5-10 µM | Attenuation of Aβ-induced p70S6K dephosphorylation | [1] |

Table 2: In Vivo Efficacy of MLA

| Animal Model | Task | MLA Dose (i.p.) | Effect | Reference |

| Mouse | T-Maze Alternation | 6 mg/kg | Inhibition of methamphetamine-induced climbing behavior | [6] |

Note: While 6 mg/kg was used in a study on methamphetamine effects, this dosage provides a reference for in vivo studies. Specific dose-response experiments are recommended for AD models.

Conclusion and Future Directions